
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinona, 5-(morfolinometil)-3-(((5-nitro-2-furoil)metileno)amino)-, yoduro de metilo es un complejo compuesto orgánico. Presenta una estructura única que incluye un anillo de oxazolidinona, un grupo morfolinometil y una porción de nitrofurano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Oxazolidinona, 5-(morfolinometil)-3-(((5-nitro-2-furoil)metileno)amino)-, yoduro de metilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del Anillo de Oxazolidinona: Esto se puede lograr mediante la ciclización de aminoalcoholes con compuestos carbonílicos en condiciones ácidas o básicas.
Introducción del Grupo Morfolinometil: Este paso puede implicar la reacción del intermedio de oxazolidinona con morfolina y formaldehído en condiciones controladas.
Unión del Grupo Nitrofurilo: El paso final podría implicar la condensación del intermedio con 5-nitro-2-furaldehído en presencia de un catalizador adecuado.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, minimizando al mismo tiempo el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Oxazolidinona, 5-(morfolinometil)-3-(((5-nitro-2-furoil)metileno)amino)-, yoduro de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones específicas.
Reducción: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Sustitución: El grupo yoduro de metilo se puede sustituir con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como aminas, tioles o haluros en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina, mientras que las reacciones de sustitución podrían introducir una variedad de grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda bioquímica o en el descubrimiento de fármacos.
Medicina: Posibles aplicaciones en el desarrollo de nuevos fármacos.
Industria: Uso en la producción de materiales avanzados o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías implicadas se identificarían mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 2-Oxazolidinona: Compuestos con anillos de oxazolidinona similares pero diferentes sustituyentes.
Compuestos de Nitrofurano: Moléculas que contienen la porción de nitrofurano con varios grupos funcionales.
Derivados de Morfolina: Compuestos que presentan el anillo de morfolina con diferentes uniones.
Unicidad
Lo que diferencia a 2-Oxazolidinona, 5-(morfolinometil)-3-(((5-nitro-2-furoil)metileno)amino)-, yoduro de metilo es su combinación única de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas. Esta singularidad podría hacerlo particularmente valioso en aplicaciones específicas donde otros compuestos se quedan cortos.
Propiedades
Número CAS |
97619-17-5 |
|---|---|
Fórmula molecular |
C15H19IN4O7 |
Peso molecular |
494.24 g/mol |
Nombre IUPAC |
iodomethane;5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N4O7.CH3I/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;1-2/h1-2,7,10H,3-6,8-9H2;1H3/b15-7+; |
Clave InChI |
DOVSRTFYIQELKA-HAZZGOGXSA-N |
SMILES isomérico |
CI.C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CI.C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




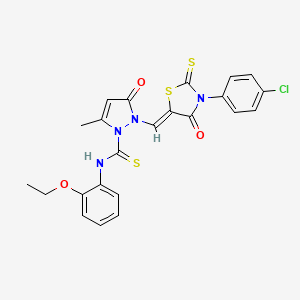
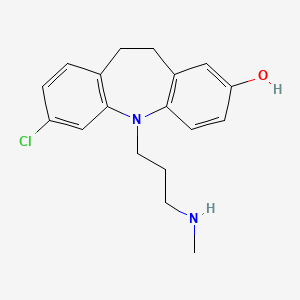
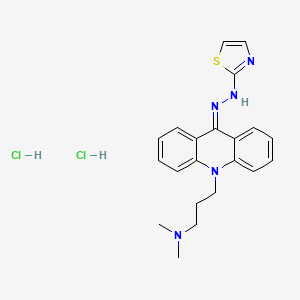
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
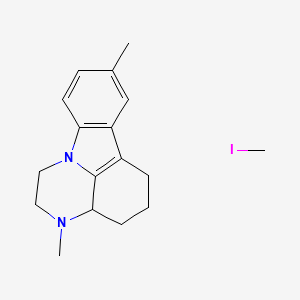
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)


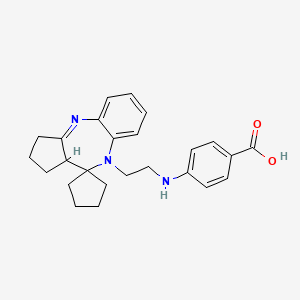
![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)


